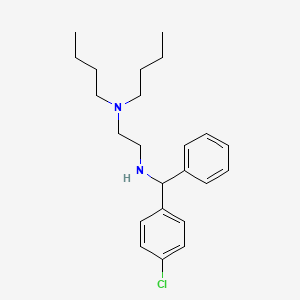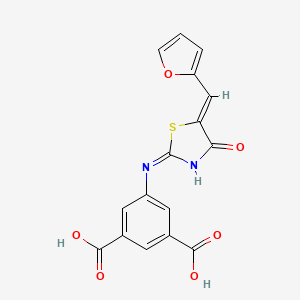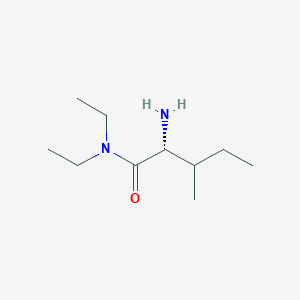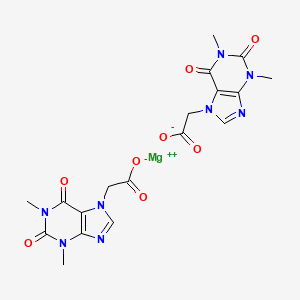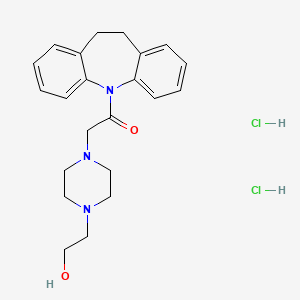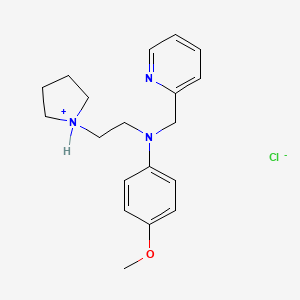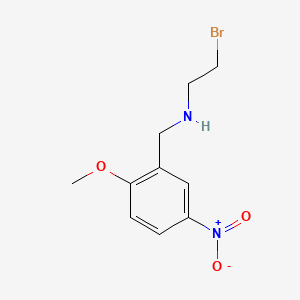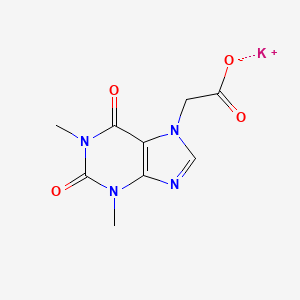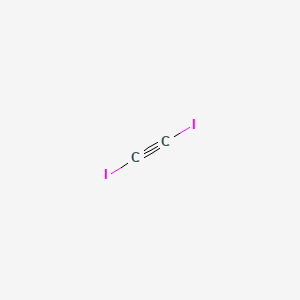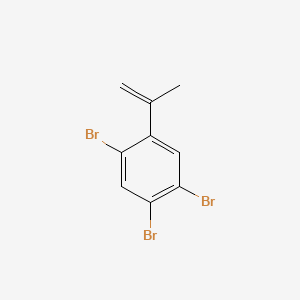
2,4,5-Tribromo-alpha-methylstyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Tribromo-alpha-methylstyrene is an organic compound with the molecular formula C9H7Br3 It is a derivative of alpha-methylstyrene, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Tribromo-alpha-methylstyrene can be synthesized through the bromination of alpha-methylstyrene. The process involves the addition of bromine to alpha-methylstyrene in the presence of a catalyst or under specific reaction conditions. The reaction typically takes place in a solvent such as acetic acid or carbon tetrachloride, and the temperature is controlled to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Tribromo-alpha-methylstyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidation products.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives or the complete removal of bromine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted alpha-methylstyrenes, while oxidation can produce brominated benzoic acids.
Scientific Research Applications
2,4,5-Tribromo-alpha-methylstyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-tribromo-alpha-methylstyrene involves its interaction with molecular targets through its bromine atoms and the alpha-methylstyrene moiety. The bromine atoms can participate in halogen bonding, while the alpha-methylstyrene part can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tribromo-alpha-methylstyrene
- 2,3,5-Tribromo-alpha-methylstyrene
- 2,4,5-Tribromo-beta-methylstyrene
Uniqueness
2,4,5-Tribromo-alpha-methylstyrene is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and interactions. Compared to other tribromo derivatives, the 2,4,5-substitution pattern provides distinct steric and electronic properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
58683-72-0 |
|---|---|
Molecular Formula |
C9H7Br3 |
Molecular Weight |
354.86 g/mol |
IUPAC Name |
1,2,4-tribromo-5-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H7Br3/c1-5(2)6-3-8(11)9(12)4-7(6)10/h3-4H,1H2,2H3 |
InChI Key |
PAUFOHFMOYPVBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=C(C=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


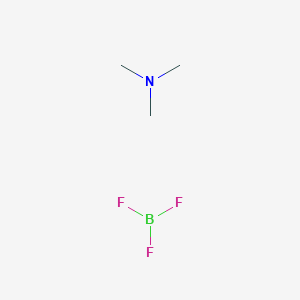
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)
